1-(3-hydroxypropyl)-2-(m-tolyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione
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Overview
Description
1-(3-hydroxypropyl)-2-(m-tolyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazolines are known for their diverse biological activities and are often explored for their potential therapeutic applications. This particular compound features a hydroxypropyl group, a tolyl group, and a tetrahydroquinazoline core with a thione functional group, making it a unique molecule with interesting chemical properties.
Scientific Research Applications
1-(3-hydroxypropyl)-2-(m-tolyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-hydroxypropyl)-2-(m-tolyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione typically involves multi-step organic reactions. One common approach starts with the preparation of the quinazoline core, followed by the introduction of the hydroxypropyl and tolyl groups. The final step involves the formation of the thione group.
Formation of Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.
Introduction of Hydroxypropyl Group: The hydroxypropyl group can be introduced via alkylation reactions using 3-chloropropanol or similar reagents.
Introduction of Tolyl Group: The tolyl group can be introduced through Friedel-Crafts alkylation or acylation reactions using toluene derivatives.
Formation of Thione Group: The thione group is typically formed by reacting the intermediate compound with sulfurizing agents such as Lawesson’s reagent or phosphorus pentasulfide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(3-hydroxypropyl)-2-(m-tolyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The thione group can be reduced to a thiol group using reducing agents like lithium aluminum hydride.
Substitution: The aromatic tolyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid, halogens
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Thiol derivatives
Substitution: Nitro or halogenated derivatives
Mechanism of Action
The mechanism of action of 1-(3-hydroxypropyl)-2-(m-tolyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione involves its interaction with specific molecular targets and pathways. The hydroxypropyl and thione groups are believed to play a crucial role in its biological activity by interacting with enzymes and receptors. The compound may inhibit or activate certain pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Quinazoline: A simpler analog without the hydroxypropyl and tolyl groups.
4(3H)-Quinazolinone: Lacks the thione group but has similar core structure.
2-Phenylquinazoline: Contains a phenyl group instead of a tolyl group.
Uniqueness
1-(3-hydroxypropyl)-2-(m-tolyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione is unique due to the presence of the hydroxypropyl, tolyl, and thione groups, which confer distinct chemical and biological properties compared to its analogs
Properties
IUPAC Name |
1-(3-hydroxypropyl)-2-(3-methylphenyl)-5,6,7,8-tetrahydroquinazoline-4-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2OS/c1-13-6-4-7-14(12-13)17-19-18(22)15-8-2-3-9-16(15)20(17)10-5-11-21/h4,6-7,12,21H,2-3,5,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEMBDMBZGRDFSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=S)C3=C(N2CCCO)CCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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